2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, also known as ML-145, is a small molecule identified as a potent and selective antagonist of the G protein-coupled receptor GPR35. [ [] ] This receptor remains poorly characterized, and selective ligands like ML-145 are valuable tools for investigating its biological roles and therapeutic potential in various disease areas.
ML-145 acts as a competitive antagonist of human GPR35. [ [] ] This means it binds to the receptor's active site, preventing the binding of agonists like cromolyn disodium and zaprinast. Interestingly, while ML-145 competitively antagonizes the effects of the agonist pamoate, another GPR35 antagonist, CID-2745687, exhibits non-competitive antagonism towards pamoate. [ [] ] This suggests different binding sites or mechanisms of action for these antagonists depending on the agonist involved.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6